molecular formula C11H17NO B12979869 (R)-1-(2-Ethylphenyl)-2-methoxyethanamine

(R)-1-(2-Ethylphenyl)-2-methoxyethanamine

Cat. No.: B12979869
M. Wt: 179.26 g/mol
InChI Key: AJWUUTVUASMWLV-NSHDSACASA-N
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Description

®-1-(2-Ethylphenyl)-2-methoxyethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Ethylphenyl)-2-methoxyethanamine typically involves the reaction of 2-ethylphenylamine with methoxyacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Ethylphenyl)-2-methoxyethanamine may involve a multi-step process that includes the preparation of intermediates followed by their conversion to the final product. The process may utilize large-scale reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Ethylphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, and are conducted in the presence of a base to neutralize the by-products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

®-1-(2-Ethylphenyl)-2-methoxyethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Ethylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Methylphenyl)-2-methoxyethanamine
  • ®-1-(2-Propylphenyl)-2-methoxyethanamine
  • ®-1-(2-Isopropylphenyl)-2-methoxyethanamine

Uniqueness

®-1-(2-Ethylphenyl)-2-methoxyethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(2-ethylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8-13-2/h4-7,11H,3,8,12H2,1-2H3/t11-/m0/s1

InChI Key

AJWUUTVUASMWLV-NSHDSACASA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@H](COC)N

Canonical SMILES

CCC1=CC=CC=C1C(COC)N

Origin of Product

United States

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